Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate
Description
Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate is a pyrimidine-based compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a phenyl group at position 4 and a thioacetyl-linked benzoate ester at position 2. The methyl ester group at the benzoate moiety likely improves solubility and bioavailability compared to its carboxylic acid counterpart, making it a candidate for further pharmacological evaluation .
Properties
IUPAC Name |
methyl 4-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-27-19(26)14-7-9-15(10-8-14)21-18(25)12-28-20-22-16(11-17(24)23-20)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,25)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDJHACEXAMHPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-phenyl-6-oxo-1,6-dihydropyrimidine-2-thiol with methyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Reactivity Mechanisms
The compound’s reactivity stems from its functional groups:
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Thioacetyl Group : Undergoes nucleophilic substitutions (e.g., with amines, alcohols) and hydrolysis.
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Pyrimidine Ring : Prone to electrophilic substitution (e.g., alkylation, acylation) due to its aromaticity and electron-deficient nature.
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Benzoate Ester : Susceptible to saponification under basic conditions.
Table 2: Key Reaction Mechanisms
| Functional Group | Reaction Type | Example Reagents | Outcomes |
|---|---|---|---|
| Thioacetyl | Nucleophilic substitution | Amine (e.g., ethanolamine) | Replacement of thioacetyl group |
| Pyrimidine | Electrophilic substitution | Alkyl halides, acetyl chloride | Substituted pyrimidine derivatives |
| Benzoate Ester | Hydrolysis | NaOH (aqueous) | Formation of benzoic acid |
Structural Modifications
The compound’s structure allows for targeted modifications to explore its chemical diversity:
3.1. Ester Group Alteration
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Methyl-to-Ethyl Conversion : Hydrolysis followed by esterification with ethanol can yield ethyl analogs (e.g., as seen in ethyl derivatives in search results).
3.2. Pyrimidine Substituent Changes
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Cyano Substitution : Introduction of a cyano group at the 5-position (as in) enhances electron-withdrawing effects, altering reactivity.
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Alkyl Substitution : Methylation or ethylation at positions 4 or 5 (e.g., ) modifies steric and electronic properties.
3.3. Thioacetyl Group Variations
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Sulfonamide Formation : Replacement of the thioacetyl group with sulfonamide moieties (e.g., ) introduces new hydrogen-bonding capabilities.
Table 3: Structural Comparisons with Related Compounds
Spectroscopic and Analytical Data
Key spectral data for verification includes:
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NMR : Characteristic peaks for pyrimidine protons, thioacetyl methylene, and benzoate ester.
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Mass Spec : Molecular ion peak at m/z 317.36 (calculated from molecular formula).
Scientific Research Applications
Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways in bacteria or cancer cells, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of pyrimidine derivatives with variations in substituents on the pyrimidine ring and the side chain. Key structural analogs include:
Key Observations :
- Substituent Diversity: The phenyl group at the pyrimidine C4 in the target compound is replaced with bulkier or electron-withdrawing groups (e.g., 4-(phenylthio)phenyl in 3b, styrylphenyl in 3k) in analogs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound and analogs (e.g., 3b , 3k ) contrasts with ethyl esters (e.g., in ), which may affect metabolic stability. Ethyl esters generally exhibit slower hydrolysis than methyl esters in vivo, prolonging half-life .
Physicochemical and Spectroscopic Data
- NMR/HRMS : The target compound’s ¹H NMR would show distinct aromatic protons from the phenyl and benzoate groups (δ ~7.5–8.5 ppm), while analogs with substituted phenyls (e.g., 3b , 3k ) exhibit split peaks due to electron-withdrawing groups .
- HRMS : The molecular ion peak for the target compound (C₂₀H₁₇N₃O₄S) would differ from analogs like 3b (C₂₄H₁₅N₆OS₂), reflecting variations in substituent mass .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 4-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)benzoate?
The compound is synthesized via a multi-step approach involving:
- Thioether linkage formation : Reacting a 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-thiol derivative with bromoacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
- Amide coupling : Using coupling agents like HATU or DCC to attach the acetylated thioether to methyl 4-aminobenzoate .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (CH₂Cl₂/pentane) to isolate the final product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm hydrogen and carbon environments, e.g., distinguishing aromatic protons (δ 7.2–8.2 ppm) and thiouracil carbonyl carbons (δ 165–170 ppm) .
- HRMS (ESI-TOF) : To verify molecular weight (e.g., observed [M+H⁺] at m/z 467.0751 vs. calculated 467.0749) .
- IR spectroscopy : Identification of functional groups like C=O (1680–1720 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
Intermediate Research Questions
Q. How can researchers optimize reaction yields during the thioether formation step?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Base choice : K₂CO₃ or Et₃N improves deprotonation of the thiol without side reactions .
- Temperature control : Reactions performed at 50–60°C reduce decomposition of thermally sensitive intermediates .
Q. What strategies address solubility challenges in biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) for initial solubilization followed by dilution in aqueous buffers .
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) on the phenyl ring enhances aqueous solubility without compromising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of HDAC inhibitors based on this scaffold?
- Substituent modulation :
- Thiouracil core : Essential for HDAC1 inhibition; replacing sulfur with oxygen reduces activity .
- Phenyl ring substitutions : Electron-withdrawing groups (e.g., -CN, -CF₃) at the para position enhance potency by improving binding to zinc in HDAC active sites .
Q. How should researchers resolve crystallographic data discrepancies during structural elucidation?
- Refinement protocols : Use SHELXL for high-resolution refinement, applying restraints for disordered regions (e.g., flexible thioacetyl chains) .
- Validation tools : Check for data completeness (Rint < 0.05) and thermal motion outliers using WinGX .
Q. What computational approaches predict binding modes of this compound with HDAC isoforms?
- Molecular docking : Autodock Vina or Schrödinger Suite with HDAC1 crystal structures (PDB: 4BKX). Key parameters:
- Grid box centered on the zinc-binding site (20 ų).
- Flexible ligand torsion sampling for thioacetyl and benzoate groups .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
Q. How to address contradictions in biological activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
